molecular formula C10H11N3O3S B7582289 N-(2,6-dioxopiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

N-(2,6-dioxopiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B7582289
M. Wt: 253.28 g/mol
InChI Key: RUBPIBKRGGQQMT-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide, commonly known as DMThiP, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. DMThiP belongs to the class of thiazole-containing compounds and has been extensively studied for its ability to modulate various biological processes.

Mechanism of Action

DMThiP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DMThiP inhibits the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. DMThiP also inhibits the activity of HDAC, which is an enzyme that regulates gene expression. Inhibition of HDAC leads to the upregulation of various tumor suppressor genes and the downregulation of oncogenes. DMThiP also inhibits the activity of Topo IIα, which is an enzyme that is involved in DNA replication and repair. Inhibition of Topo IIα leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
DMThiP has been shown to have various biochemical and physiological effects. DMThiP inhibits the production of prostaglandins, which are involved in inflammation. DMThiP also upregulates the expression of tumor suppressor genes and downregulates the expression of oncogenes. DMThiP has been shown to induce apoptosis, which is a programmed cell death mechanism. DMThiP also inhibits the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

DMThiP has several advantages and limitations for lab experiments. DMThiP is a relatively stable compound and can be easily synthesized in the lab. DMThiP has been shown to have low toxicity in various cell lines. However, DMThiP has poor solubility in water, which can limit its use in certain experiments. DMThiP can also be metabolized in vivo, which can affect its pharmacokinetics.

Future Directions

DMThiP has a promising future in the field of biomedical research. Future studies should focus on optimizing the synthesis of DMThiP to improve its solubility and pharmacokinetics. Further studies should also investigate the potential of DMThiP as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The mechanism of action of DMThiP should also be further elucidated to understand its biological effects. Finally, future studies should investigate the potential of DMThiP as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of DMThiP involves the reaction of 4-methyl-1,3-thiazol-5-amine with 3,4-dioxopiperidine in the presence of acetic anhydride and triethylamine. The reaction yields DMThiP as a yellowish solid with a melting point of 236-238°C. The purity of DMThiP can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

DMThiP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. DMThiP has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and topoisomerase IIα (Topo IIα). These enzymes play a crucial role in the development and progression of various diseases. Thus, DMThiP has the potential to be used as a therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5-8(17-4-11-5)10(16)12-6-2-3-7(14)13-9(6)15/h4,6H,2-3H2,1H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBPIBKRGGQQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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